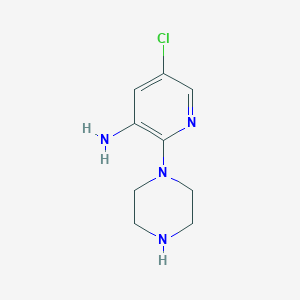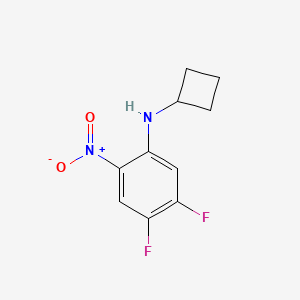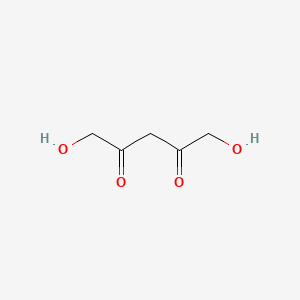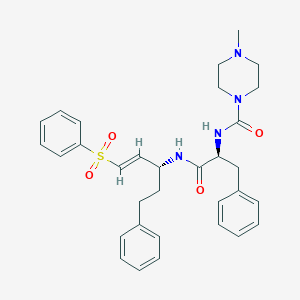
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO3S2. This compound is characterized by the presence of both sulfonyl and sulfinyl functional groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, material science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfinyl)methyl)benzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(methylsulfinyl)methylbenzene.
Chlorosulfonation: The key step involves the chlorosulfonation of 3-(methylsulfinyl)methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. This reaction introduces the sulfonyl chloride group into the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The methylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones and Sulfides: Formed by oxidation and reduction of the methylsulfinyl group.
Wissenschaftliche Forschungsanwendungen
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and chemical resistance.
Biological Studies: It serves as a reagent in the modification of biomolecules, enabling the study of protein functions and interactions.
Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((Methylsulfinyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the chloride atom. The methylsulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: Lacks the methylsulfinyl group, making it less versatile in redox reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methylsulfinyl group, leading to different electronic properties and reactivity.
3-Methoxybenzenesulfonyl chloride: Contains a methoxy group, which affects its reactivity and applications.
Uniqueness
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride is unique due to the presence of both sulfonyl and methylsulfinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in various synthetic pathways. Its ability to undergo both nucleophilic substitution and redox reactions sets it apart from other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C8H9ClO3S2 |
|---|---|
Molekulargewicht |
252.7 g/mol |
IUPAC-Name |
3-(methylsulfinylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S2/c1-13(10)6-7-3-2-4-8(5-7)14(9,11)12/h2-5H,6H2,1H3 |
InChI-Schlüssel |
VNCLZPTXRGLCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)


![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)


![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)


![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)


